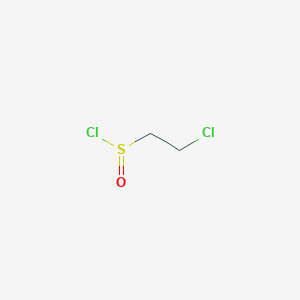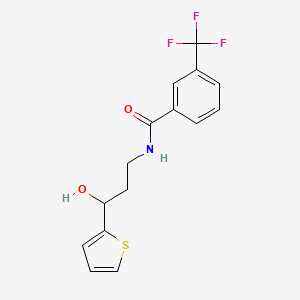![molecular formula C22H22F3N3OS B3005358 6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-41-5](/img/structure/B3005358.png)
6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile, appears to be a complex organic molecule that may be synthesized through multi-component reactions involving the formation of multiple C-N bonds. While the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Synthesis Analysis
The synthesis of complex heterocycles often involves multi-component reactions, as described in the first paper, where tert-butyl nitrite is used both as an oxidant and a N1 synthon in the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This suggests that similar strategies could be employed in the synthesis of the compound , given its structural similarities to isoquinolines. The second paper describes tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes, which could be relevant if the target molecule's synthesis involves alkynyl precursors .
Molecular Structure Analysis
The third paper provides insight into the molecular structure analysis of a related compound, where X-ray crystallography and DFT analyses are used to characterize the compound's crystal and molecular structure . This type of analysis could be applied to the compound to determine its molecular conformation and the presence of intramolecular hydrogen bonding, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide a framework for understanding how tert-butyl groups and other substituents might behave in complex organic molecules. For instance, the use of tert-butyl nitrite in promoting oxidative reactions suggests that the tert-butyl group in the compound could influence its reactivity under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. The presence of a trifluoromethyl group, for example, could impart unique electronic properties and affect the compound's lipophilicity . The thermal stability and crystalline properties could be inferred from similar compounds characterized by X-ray crystallography and DFT analyses, as described in the third paper .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- The compound is utilized in various synthesis processes. For example, tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate reacts with other compounds to form new derivatives, showcasing the potential of this compound in creating new chemical entities with varied applications (Moskalenko & Boev, 2014).
Role in Anticancer Activity
- Some derivatives of similar compounds have shown significant anticancer activity. For example, compounds synthesized using tert-butyl groups in benzoquinazolinones demonstrated notable effectiveness against certain cancer cell lines (Nowak et al., 2015).
Photochemical Applications
- This compound is involved in photochemical and thermal synthesis, indicating its potential use in light-based reactions and processes. Its derivatives participate in complex reactions that can be initiated or altered by light exposure (Bonnet et al., 2003).
C–S Bond Cleavage
- The compound is relevant in studies focusing on C–S bond cleavage. Such reactions are significant in understanding and designing chemical processes involving sulfur-containing compounds (Baciocchi et al., 2006).
Formation of Fused Quinolines and Isoquinolines
- It is used in the formation of fused quinolines and isoquinolines, suggesting its role in the synthesis of complex heterocyclic compounds, which are important in pharmaceutical research (Sau et al., 2018).
Preparation of Dinuclear Pd(II) Complexes
- The tert-butyl group is key in the preparation of dinuclear palladium thiophenolate complexes, which are significant in catalysis and material science research (Siedle & Kersting, 2006).
Studies on Potent Marine Drugs
- Derivatives of this compound are involved in the synthesis of intermediates for marine drug research, highlighting its potential in developing new therapeutics (Li et al., 2013).
Propriétés
IUPAC Name |
6-tert-butyl-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3OS/c1-21(2,3)18-10-17(22(23,24)25)16(11-26)20(27-18)30-13-19(29)28-9-8-14-6-4-5-7-15(14)12-28/h4-7,10H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYIJCQFOOIFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)
![N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B3005280.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005281.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate](/img/structure/B3005290.png)




